

Application Notes and Protocols for 2A3 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the thawing and culturing of the **2A3** cell line, a human papillomavirus (HPV) transfected head and neck squamous cell carcinoma line. Adherence to these protocols is crucial for maintaining cell viability, ensuring reproducibility of experiments, and preserving the unique characteristics of this cell line.

Cell Line Characteristics

The **2A3** cell line was derived from the parental FaDu cell line (ATCC HTB-43) through transfection with the E6 and E7 genes of HPV type 16. This epithelial-like cell line is tumorigenic in nude mice and serves as a valuable model for cancer research and drug development, particularly for studies involving HPV-positive cancers.

Characteristic	Data	Source
Morphology	Epithelial-like	ATCC
Parental Cell Line	FaDu (ATCC HTB-43)	ATCC
Transfection	HPV-16 E6 and E7 genes	ATCC
Doubling Time	Approximately 51 - 51.8 hours	Cellosaurus[1]
Culture Condition	Adherent	ATCC



Experimental ProtocolsI. Media and Reagents

Complete Growth Medium:

Formulation 1:

- Dulbecco's Minimum Essential Medium (DMEM)
- 5% Fetal Bovine Serum (FBS)
- 10 mM L-glutamine
- 1 mg/ml G418 disulfate salt solution
- 100 U/ml Penicillin

Formulation 2:

- Advanced DMEM
- 5% Fetal Bovine Serum (FBS)
- 10 mM L-glutamine
- 1 mg/ml G418 disulfate salt solution
- 100 U/ml Penicillin
- 50 μg/ml Gentamicin

Thawing Medium: Complete Growth Medium

Cryopreservation Medium: Complete Growth Medium supplemented with 10% (v/v) Dimethyl sulfoxide (DMSO)

Dissociation Reagents:

• 0.25% Trypsin-0.53 mM EDTA solution



• Dulbecco's Phosphate-Buffered Saline (D-PBS), Ca++/Mg++ free

II. Protocol for Thawing Cryopreserved 2A3 Cells

- Prior to thawing, pre-warm the complete growth medium in a 37°C water bath. It is recommended to place the culture vessel with the medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH of 7.0 to 7.6.
- Quickly thaw the cryovial of frozen cells by gentle agitation in a 37°C water bath. Thawing should be rapid, and the vial should be removed when a small amount of ice remains.
- Wipe the outside of the vial with 70% ethanol before opening in a sterile biological safety cabinet.
- Transfer the entire contents of the vial to a sterile 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a suitably sized culture flask.
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

III. Protocol for Culturing and Maintaining 2A3 Cells

- Examine the cells daily to monitor their health, morphology, and confluence.
- Change the culture medium every 2-3 days, or as needed, depending on the cell density and metabolic activity.
- Subculture the cells when they reach approximately 80-90% confluence to maintain logarithmic growth.



Subculturing Procedure (for a 75 cm² flask):

- Aspirate and discard the culture medium from the flask.
- Briefly rinse the cell layer with Ca++/Mg++ free D-PBS to remove all traces of serum that may inhibit trypsin activity.
- Add 2.0 to 3.0 mL of 0.25% Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until the cells detach. Observe the cells under a microscope to monitor detachment. Avoid agitating the cells by hitting or shaking the flask.
- Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a viable cell count using a hemocytometer or an automated cell counter.
- Seed new culture flasks at the desired density. The recommended subcultivation ratio will
 depend on the specific batch of cells; refer to the supplier's recommendations if available.
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

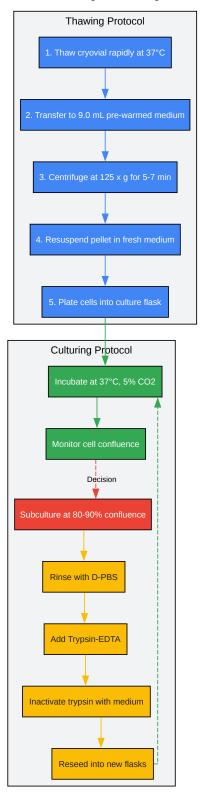
Quantitative Data Summary

Parameter	Value	Unit
Centrifugation Speed (Thawing)	125	x g
Centrifugation Time (Thawing)	5 - 7	minutes
Incubation Temperature	37	°C
CO2 Concentration	5	%
Trypsin-EDTA Volume (75 cm² flask)	2.0 - 3.0	mL
Complete Medium Volume (75 cm² flask)	6.0 - 8.0	mL



Visualized Workflow

Workflow for Thawing and Culturing 2A3 Cells



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Caption: Workflow for the thawing and subsequent culturing of the 2A3 cell line.

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References

- 1. Cellosaurus cell line FaDu 2A3 (CVCL_0D71) [cellosaurus.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 2A3 Cell Line].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031109#protocol-for-thawing-and-culturing-2a3-cells]

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